(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine
描述
属性
IUPAC Name |
2-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c17-6-11-22-16-12-15(18-13-19-16)21-9-7-20(8-10-21)14-4-2-1-3-5-14/h1-5,12-13H,6-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVDNNFMEJKMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC=N3)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Nucleophilic Substitution on Pyrimidine Rings
One common approach involves nucleophilic substitution reactions on halogenated pyrimidine precursors. For example, 4-chloropyrimidine derivatives serve as electrophilic intermediates, which are reacted with nucleophiles such as aminoethyl compounds to introduce the aminoethyl group.
Pyrimidine derivative + Aminoethylamine → Substituted pyrimidine compound
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Catalyst: Potassium carbonate or sodium hydride
- Temperature: 80–120°C
- Time: 12–24 hours
Cyclization via Vilsmeier–Haack Reaction
The Vilsmeier–Haack formylation and cyclization are pivotal in constructing pyrimidine rings. This method involves the reaction of formylating agents with suitable amidines or ureas, followed by cyclization to form the pyrimidine core.
Formamide derivative + Vilsmeier reagent → Cyclized pyrimidine
- Reagent: Phosphoryl chloride (POCl₃) or oxalyl chloride
- Catalyst: DMF as a reagent and solvent
- Temperature: 0–80°C
- The process is highlighted in patent EP3974427A1, where heterocyclic cores are synthesized via Vilsmeier-type cyclizations, enabling functionalization at specific positions.
Incorporation of the Phenylpiperazine Moiety
The phenylpiperazine group is typically introduced via nucleophilic substitution or coupling reactions involving piperazine derivatives.
Nucleophilic Attack on Activated Aromatic Rings
- The phenylpiperazine is reacted with activated pyrimidine intermediates bearing leaving groups (e.g., halogens or tosylates).
- Conditions involve polar aprotic solvents (DMF, DMSO) and bases such as potassium carbonate.
Reductive Amination or Coupling
- Alternatively, coupling reactions employing carbodiimides or other coupling agents facilitate the attachment of phenylpiperazine to the pyrimidine core.
- Patent EP3974427A1 details the synthesis of pyrido-pyrimidin derivatives with phenylpiperazine groups, emphasizing the importance of reaction conditions that favor selective substitution.
Ether Linkage Formation
The ether linkage between the pyrimidine core and the aminoethyl chain is generally formed via nucleophilic substitution of halogenated pyrimidines with ethylene glycol derivatives.
- Reagents: Ethylene glycol derivatives with leaving groups
- Catalyst: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMSO
- Temperature: 60–100°C
- Patent EP3974427A1 describes the use of such conditions to achieve the desired ether linkage efficiently, with yields optimized by controlling temperature and reaction time.
Summary of Preparation Methods in Data Table
| Method | Key Reagents | Reaction Type | Solvent | Catalyst | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | Halogenated pyrimidine + aminoethylamine | Substitution | DMSO/DMF | K₂CO₃ | 80–120°C | Moderate to high | Widely used for pyrimidine functionalization |
| Vilsmeier cyclization | Formamide + POCl₃ | Cyclization | POCl₃, DMF | None | 0–80°C | Variable | For ring construction, functionalization possible |
| Ether linkage formation | Halogenated pyrimidine + ethylene glycol derivatives | Nucleophilic substitution | Acetone/DMSO | NaH/K₂CO₃ | 60–100°C | Good | For linker attachment |
| Phenylpiperazine coupling | Activated pyrimidine + phenylpiperazine | Coupling | DMF | Base (e.g., DIPEA) | 50–80°C | Variable | For introducing phenylpiperazine moiety |
Research Findings & Notes
- Reaction Optimization: The efficiency of synthesis depends on the activation of the pyrimidine ring, choice of leaving groups, and reaction conditions that favor selectivity and yield.
- Functional Group Compatibility: The presence of phenylpiperazine and aminoethyl groups necessitates conditions that prevent side reactions, such as over-alkylation or polymerization.
- Purification: Crystallization from ethanol or other suitable solvents is common to isolate pure compounds, with yields ranging from 55% to 75%.
化学反应分析
Types of Reactions
(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s effects on cellular pathways and gene expression are explored to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Receptor Modulation: It may act as an agonist or antagonist at various neurotransmitter receptors, modulating signaling pathways involved in mood, cognition, and behavior.
Cellular Pathways: The compound can influence intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis.
相似化合物的比较
Comparison with Structural Analogs
Core Structural Variations
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ()
- Structure : Pyrimidine with a piperazine at position 6 and a butylamine at position 4.
- Key Differences :
- Lacks the phenyl group on piperazine, reducing aromatic interactions.
- Butylamine (position 4) vs. oxyethylamine (target compound), leading to increased hydrophobicity.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()
- Structure : Pyrimidine with piperidine (saturated six-membered ring) at position 6 and methyl at position 2.
- Key Differences :
- Piperidine (one nitrogen) vs. piperazine (two nitrogens), altering basicity and hydrogen-bonding capacity.
- Methyl group (position 2) vs. oxyethylamine (position 4), affecting steric hindrance and solubility.
- Relevance : Highlighted for crystallographic studies, emphasizing pyrimidine’s versatility in drug design .
(2-Chloro-pyrimidin-4-ylmethyl)-ethyl-amine ()
Substituent Modifications
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine ()
- Structure : Pyrazolopyrimidine core with benzylpiperazine at position 6 and aryl substituents.
- Key Differences :
- Pyrazolo[3,4-d]pyrimidine core vs. pyrimidine, altering electron distribution and binding affinity.
- Benzyl group on piperazine increases lipophilicity compared to the target’s phenyl group.
- Biological Relevance : Demonstrates the impact of core heterocycle modifications on target selectivity .
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine ()
- Structure : Pyrimidine with extended substituents, including dimethoxyphenyl and piperazine-piperidine hybrids.
- Key Differences :
- Complex substituents enhance solubility via methoxy groups but may reduce membrane permeability.
- Dual piperazine-piperidine moiety introduces conformational rigidity.
- Implications : Highlights trade-offs between solubility and bioavailability in poly-substituted analogs .
Pharmacological and Physicochemical Properties
Key Research Findings
Piperazine vs. Piperidine : Piperazine’s additional nitrogen enhances hydrogen bonding and solubility compared to piperidine, critical for CNS penetration .
Aromatic Substituents : Phenyl or benzyl groups on piperazine improve binding to aromatic-rich pockets in enzymes (e.g., kinases) via π-π stacking .
Linker Flexibility : Oxyethylamine (target) offers better solubility than alkyl chains (e.g., butylamine) due to ether oxygen’s polarity .
Heterocycle Core : Pyrazolopyrimidines () exhibit distinct electronic profiles compared to pyrimidines, influencing target selectivity .
生物活性
(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that allow it to interact with various biological targets. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure consists of a phenylpiperazine moiety linked to a pyrimidine ring via an ether connection to an ethylamine group. The chemical formula is .
Synthesis Overview
The synthesis typically involves several steps:
- Formation of Phenylpiperazine : Reaction of phenylhydrazine with ethylene oxide.
- Synthesis of Pyrimidine Intermediate : Condensation reactions involving aldehydes and amines.
- Coupling Reaction : The final coupling of intermediates under controlled conditions to yield the target compound .
The biological activity of this compound can be attributed to its ability to:
- Inhibit Acetylcholinesterase : This action enhances cholinergic neurotransmission, potentially useful in treating neurodegenerative diseases like Alzheimer’s .
- Modulate Neurotransmitter Receptors : It interacts with dopamine and serotonin receptors, indicating potential applications in psychiatric disorders .
- Influence Cellular Pathways : The compound affects intracellular signaling cascades, impacting processes such as cell proliferation and apoptosis .
Anticonvulsant Activity
Research has shown that derivatives of phenylpiperazine exhibit anticonvulsant properties. For example, a study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives which demonstrated significant activity in animal models for epilepsy .
| Compound | Activity Type | Test Model | Dose (mg/kg) | Result |
|---|---|---|---|---|
| 19 | Anticonvulsant | MES | 100 | High protection observed |
| 14 | Anticonvulsant | 6-Hz | 100 | Delayed onset, long duration |
This study highlighted the importance of lipophilicity in determining the activity duration and effectiveness of the compounds tested .
Pharmacological Applications
Another study explored the pharmacological interactions of similar compounds, emphasizing their role as potential treatments for various neurological conditions. The findings indicated that specific structural modifications could enhance binding affinity to target receptors .
Comparison with Similar Compounds
Comparative analysis reveals that this compound shares structural similarities with other biologically active compounds but exhibits unique properties due to its specific functional groups.
| Compound Name | Biological Activity |
|---|---|
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase inhibitor |
| 6-Methyl-2-(pyrrolidin-1-yl)pyrimidine derivatives | Anticancer activity |
The distinct combination of functional groups in this compound contributes to its unique biological profile, making it a promising candidate for further research and development .
常见问题
Q. 1.1. What are the optimal synthetic routes for preparing (2-([6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy)ethyl)amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidine core. A general approach includes:
- Step 1: Condensation of substituted pyrimidine precursors (e.g., 6-chloropyrimidin-4-amine) with 4-phenylpiperazine under reflux conditions using ethanol or DMF as solvents .
- Step 2: Introduction of the ethoxyethylamine side chain via nucleophilic substitution or Mitsunobu reaction. For example, reacting 6-(4-phenylpiperazin-1-yl)pyrimidin-4-ol with 2-chloroethylamine in the presence of a base like LiOH .
- Optimization: Adjust reflux time (8–12 hours) and solvent polarity to improve yield. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/water) is recommended .
Q. 1.2. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: 1H/13C NMR to verify proton environments (e.g., pyrimidine C-H at δ 8.5–9.0 ppm, piperazine N-CH2 at δ 2.5–3.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak for C22H26N6O) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable) .
Advanced Research Questions
Q. 2.1. How can researchers evaluate the biological activity of this compound, particularly its interaction with enzyme targets?
Methodological Answer:
- In vitro Assays: Test inhibition of acetylcholinesterase (AChE) or carbonic anhydrase isoforms using Ellman’s method or stopped-flow kinetics .
- Molecular Docking: Use software like AutoDock Vina to model interactions between the compound’s piperazine/pyrimidine moieties and active sites of target enzymes (e.g., AChE’s peripheral anionic site) .
- Cellular Studies: Assess cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7) to explore antiproliferative potential .
Q. 2.2. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., pH, incubation time) across labs.
- Structural Analog Comparison: Compare activity with derivatives lacking the ethoxyethylamine group to isolate pharmacophore contributions .
- Meta-Analysis: Use public databases (e.g., ChEMBL) to cross-reference activity data and identify confounding factors (e.g., assay type) .
Q. 2.3. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
- Substituent Variation: Modify the phenylpiperazine group (e.g., introduce electron-withdrawing substituents) or ethoxyethylamine chain length to assess impact on solubility and binding .
- Computational Modeling: Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with observed activity .
- Bioisosteric Replacement: Replace pyrimidine with triazine or morpholine rings to evaluate scaffold flexibility .
Q. 2.4. What analytical methods are recommended for detecting impurities or by-products in synthesized batches?
Methodological Answer:
- HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) to separate and identify impurities with masses corresponding to intermediates (e.g., unreacted 4-phenylpiperazine) .
- TLC Monitoring: Track reaction progress using silica plates (ethyl acetate/hexane, 3:7) and UV visualization .
Q. 2.5. How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the ethoxyethylamine group .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
